(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a central pyrazole ring substituted with a 4-ethylphenyl group at position 3 and a pyridin-3-ylmethylene hydrazide moiety at position 5 (Figure 1). The (E)-stereochemistry of the hydrazone linkage is critical for its structural stability and intermolecular interactions, as confirmed by crystallographic studies using SHELXL .
Properties
Molecular Formula |
C18H17N5O |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H17N5O/c1-2-13-5-7-15(8-6-13)16-10-17(22-21-16)18(24)23-20-12-14-4-3-9-19-11-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
WNQXBWWFSFUKSP-UDWIEESQSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Biological Activity
(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H17N5O
- CAS Number : 403650-69-1
The presence of both pyrazole and pyridine moieties contributes to its biological activity, particularly in areas such as anti-inflammatory and antimicrobial effects.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study examining various pyrazole compounds, it was found that some derivatives demonstrated potent activity against bacterial strains including E. coli and Staphylococcus aureus . The compound may share similar properties due to its structural characteristics.
2. Anti-inflammatory Effects
Pyrazole derivatives are often investigated for their anti-inflammatory capabilities. A study reported that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes . The specific compound may exhibit comparable effects, potentially making it a candidate for treating inflammatory diseases.
3. Antioxidant Activity
The antioxidant properties of pyrazole derivatives have been highlighted in various studies. For instance, certain pyrazoline derivatives showed significant radical scavenging activity . The compound’s ability to mitigate oxidative stress could be explored further to assess its therapeutic potential.
The mechanisms through which this compound exerts its biological effects are likely multifaceted:
- Inhibition of Pro-inflammatory Cytokines : By reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6, the compound may alleviate inflammation.
- Radical Scavenging : The presence of electron-rich aromatic systems in its structure could facilitate the scavenging of free radicals, thereby protecting cellular components from oxidative damage.
Case Studies
Several studies have been conducted focusing on the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Activity :
- Antimicrobial Evaluation :
Comparison with Similar Compounds
Key Features :
- Pyrazole Core : Provides a rigid planar structure, enabling π-π stacking and hydrogen-bonding interactions.
- 4-Ethylphenyl Substituent : Enhances lipophilicity, influencing membrane permeability in biological systems.
- Pyridin-3-ylmethylene Hydrazide : Introduces a basic nitrogen atom, facilitating coordination with metal ions or biological targets.
Synthetic routes typically involve condensation of pyrazole-5-carbohydrazide derivatives with aromatic aldehydes under reflux conditions, as exemplified in analogous compounds (e.g., ) .
Comparative Analysis with Structurally Similar Compounds
Structural Comparison
Table 1 summarizes structural variations among related pyrazole-carbohydrazide derivatives:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating substituents (e.g., 4-ethoxy, 4-dimethylamino) exhibit increased solubility in polar solvents compared to nitro-substituted analogues .
- Stereochemical Stability : The (E)-configuration is universally retained in hydrazone derivatives, as confirmed by X-ray crystallography .
Pharmacological and Physicochemical Properties
Table 2 highlights comparative biological and physicochemical
*IC₅₀ values vary based on assay conditions.
Key Findings :
- Bioactivity Trends: Electron-donating groups (e.g., dimethylamino) correlate with enhanced kinase inhibition, while nitro groups improve antimicrobial activity .
- Lipophilicity : The 4-ethylphenyl substituent in the target compound increases LogP compared to methylphenyl analogues, suggesting better membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
